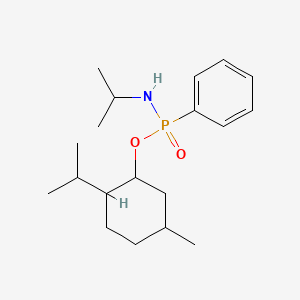
2-isopropyl-5-methylcyclohexyl N-isopropyl-P-phenylphosphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL]OXY}(PHENYL)PHOSPHORYL)(PROPAN-2-YL)AMINE: is a complex organic compound with a unique structure that includes a cyclohexyl group, a phenyl group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL]OXY}(PHENYL)PHOSPHORYL)(PROPAN-2-YL)AMINE involves multiple steps, including the formation of the cyclohexyl group, the attachment of the phenyl group, and the incorporation of the phosphoryl group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the cyclohexyl or phenyl rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, contributing to the development of new materials and compounds.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways due to its unique structure.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: In industry, it may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of ({[5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL]OXY}(PHENYL)PHOSPHORYL)(PROPAN-2-YL)AMINE involves its interaction with molecular targets such as enzymes or receptors. The phosphoryl group plays a crucial role in these interactions, often participating in phosphorylation or dephosphorylation reactions that regulate various biological processes.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Steviol glycosides: Natural sweeteners with a similar cyclohexyl structure.
Uniqueness: The uniqueness of ({[5-METHYL-2-(PROPAN-2-YL)CYCLOHEXYL]OXY}(PHENYL)PHOSPHORYL)(PROPAN-2-YL)AMINE
Properties
Molecular Formula |
C19H32NO2P |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-2-amine |
InChI |
InChI=1S/C19H32NO2P/c1-14(2)18-12-11-16(5)13-19(18)22-23(21,20-15(3)4)17-9-7-6-8-10-17/h6-10,14-16,18-19H,11-13H2,1-5H3,(H,20,21) |
InChI Key |
ADULCGJWFWMRGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=CC=C2)NC(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















